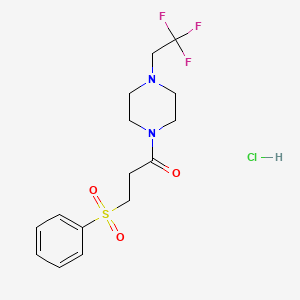

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride

CAS No.: 1351634-97-3

Cat. No.: VC4227117

Molecular Formula: C15H20ClF3N2O3S

Molecular Weight: 400.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351634-97-3 |

|---|---|

| Molecular Formula | C15H20ClF3N2O3S |

| Molecular Weight | 400.84 |

| IUPAC Name | 3-(benzenesulfonyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C15H19F3N2O3S.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-24(22,23)13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |

| Standard InChI Key | RCKGTPBXFLSFDE-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(F)(F)F)C(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl |

Introduction

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound with a molecular weight of approximately 400.8 g/mol and a CAS number of 1351634-97-3 . This compound is of interest due to its potential applications in various chemical and pharmaceutical fields.

Synthesis and Chemical Reactions

The synthesis of 3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps, including nucleophilic substitution reactions. The process requires careful control of reaction conditions such as temperature, time, and molar ratios to optimize yield and purity.

Synthesis Steps

-

Initial Formation: The synthesis begins with the formation of the piperazine derivative, which involves the reaction of appropriate starting materials to introduce the trifluoroethyl group.

-

Sulfonylation: The introduction of the phenylsulfonyl group is a critical step, often achieved through the reaction with a sulfonyl chloride or anhydride.

-

Final Modification: The hydrochloride salt is formed by treating the base with hydrochloric acid, enhancing its solubility and stability.

Applications and Potential Uses

While specific applications of 3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical and chemical research for their potential biological activities or as intermediates in synthesis.

| Potential Application Areas | Description |

|---|---|

| Pharmaceutical Research | May serve as an intermediate or exhibit biological activity |

| Chemical Synthesis | Useful in the synthesis of more complex molecules |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume